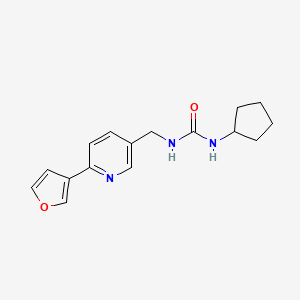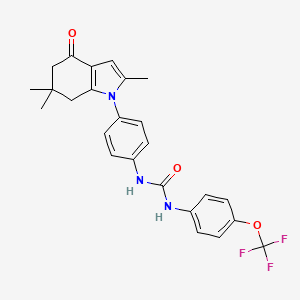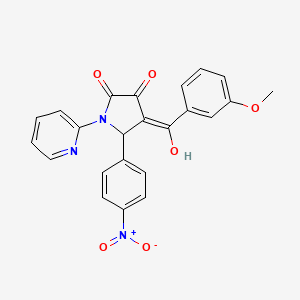
1,1,1-Tris(4-cyanatophenyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Tris(4-cyanatophenyl)ethane is a cyanate ester compound . Cyanate ester compounds are precursors of cyanate ester resins, which are promising binders for the preparation of composites . They exhibit processability of the epoxide binders, reveal higher operation temperature (250–300°C, in certain cases up to 400°C), low moisture intake and relative dielectric permittivity, and other valuable properties .
Synthesis Analysis
The synthesis of cyanate ester binders dates back to the early 1960s . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis . Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions .Molecular Structure Analysis
The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols . The residues of phenols upon the synthesis play an important part in the reactions of the monomers cyclotrimerization .Chemical Reactions Analysis
The cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols .Physical And Chemical Properties Analysis
This compound has a molecular weight of 381.38 . It is unique because it has an extremely low viscosity of 0.09–0.12 Pa s at room temperature yet polymerizes as a cross-linked thermoset with a high Tg of 274°C .Wissenschaftliche Forschungsanwendungen
Polycyanurate Networks
1,1,1-Tris(4-cyanatophenyl)ethane, known as ESR-255, is used in the synthesis of cyanurate networks. These networks are noted for their exceptional thermochemical stability and low moisture uptake, making them suitable for applications requiring high thermal resistance and stability (Guenthner et al., 2012).
Crystal Engineering
The crystal structure of this compound has been extensively studied. These investigations have elucidated key principles for the design of thermosetting monomer crystals, particularly in controlling melting points, which is crucial for materials science and engineering applications (Guenthner et al., 2016).
Organometallic Chemistry
1,1,1-Tris(4-hydroxymethyl)ethane, a related compound, serves as an efficient ligand in copper-catalyzed cross-coupling reactions. This highlights its importance in synthetic chemistry, especially in the formation of C-N, C-S, and C-O bonds (Chen & Chen, 2006).
Hydrogen-Bonded Structures
Studies have been conducted on adducts of 1,1,1-tris(4-hydroxyphenyl)ethane with various compounds, revealing complex hydrogen-bonded structures. These findings contribute to our understanding of molecular interactions and crystallography (Zakaria et al., 2002).
Conformational Studies
Research on polycyanurates based on this compound has revealed insights into the internal stress versus molecular structure of these materials. This is particularly relevant for understanding the mechanical properties of polymers (Hamerton et al., 2002).
Synthesis and Thermal Properties
The synthesis and thermal properties of related compounds, such as high-temperature phthalonitrile polymers derived from 1,1,1-tris(4-hydroxyphenyl)ethane, have been explored. These studies contribute to the development of materials with high thermal stability and are crucial for advanced material applications (Sheng et al., 2013).
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of cyanate ester binders are determined by the desire to improve the properties of the polymers on their basis . This includes increase in the glass transition temperature, reduction of the inflammability, improvement of the impact resistance, decrease in the dielectric permittivity, decrease in the moisture absorption, improvement of the resistance to thermal oxidation, enhancement of processability, and avoiding the use of the petroleum stock .
Eigenschaften
IUPAC Name |
[4-[1,1-bis(4-cyanatophenyl)ethyl]phenyl] cyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c1-23(17-2-8-20(9-3-17)27-14-24,18-4-10-21(11-5-18)28-15-25)19-6-12-22(13-7-19)29-16-26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJTNMLTCVUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC#N)(C2=CC=C(C=C2)OC#N)C3=CC=C(C=C3)OC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2857780.png)
![2-methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857781.png)
methanone](/img/structure/B2857782.png)





![1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2857793.png)

![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2857801.png)

